molecular formula C18H14O3 B8427774 Phenylmethyl 2-hydroxy-1-naphthalenecarboxylate CAS No. 86170-47-0

Phenylmethyl 2-hydroxy-1-naphthalenecarboxylate

Cat. No. B8427774
Key on ui cas rn: 86170-47-0
M. Wt: 278.3 g/mol
InChI Key: LHFVUEILYKNBNJ-UHFFFAOYSA-N
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Patent
US06288261B1

Procedure details

A solution of 2-hydroxy-1-carboxynaphthalene (4.70 g, 25.0 mmol) and 20% cesium carbonate (20.3 mL, 12.5 mmol) in methanol (20 mL) was striped to dryness, dissolved in DMF (10 mL), treated with benzyl bromide (2.67 mL, 22.5 mmoL), stirred for 20 hours, diluted with brine, and extracted with ethyl acetate. The ethyl acetate was washed with water, 1 M NaOH, water and brine, dried (MgSO4), filtered, and concentrated to provide 3.98 g (57%) of the desired compound.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Quantity
2.67 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
57%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:12]([OH:14])=[O:13].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CO.CN(C=O)C.[Cl-].[Na+].O>[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:12]([O:14][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:13] |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C(=O)O
Step Two
Name
cesium carbonate
Quantity
20.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
2.67 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate was washed with water, 1 M NaOH, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1=C(C2=CC=CC=C2C=C1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.98 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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